molecular formula C25H19FN4O5 B11275157 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275157
M. Wt: 474.4 g/mol
InChI Key: UGQSEPJYGSZAMG-UHFFFAOYSA-N
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Description

7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core. The molecule is substituted at position 7 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group and at position 3 with a 2-fluorobenzyl moiety. The 1,2,4-oxadiazole group is known for metabolic stability, while the 2-fluorobenzyl substituent may enhance lipophilicity and target binding.

Properties

Molecular Formula

C25H19FN4O5

Molecular Weight

474.4 g/mol

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

UGQSEPJYGSZAMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with a 3,5-dimethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with nitriles under acidic conditions.

    Introduction of the 2-Fluorobenzyl Group: This step involves the alkylation of the quinazoline core with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with applications in the development of new drugs and therapeutic agents.

Medicine

The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry

In industrial applications, the compound is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

The compound belongs to a broader class of quinazoline and heterocyclic derivatives used in pesticide development. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Compound Name Core Structure Key Substituents Heterocyclic Group Primary Use
Target Compound Quinazoline-2,4-dione 7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl), 3-(2-fluorobenzyl) 1,2,4-Oxadiazole Hypothetical†
Quinconazole Quinazolinone 3-(2,4-Dichlorophenyl), 2-(1H-1,2,4-triazol-1-yl) 1,2,4-Triazole Fungicide
Fluquinconazole Quinazolinone 3-(2,4-Dichlorophenyl), 6-fluoro, 2-(1H-1,2,4-triazol-1-yl) 1,2,4-Triazole Fungicide
Imazapyr Imidazolinone 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid Imidazole Herbicide

†Hypothetical use inferred from structural analogs.

Key Observations:

Heterocyclic Groups: The target compound’s 1,2,4-oxadiazole group differs from the 1,2,4-triazole in quinconazole and fluquinconazole. Imazapyr’s imidazolinone core operates via acetolactate synthase (ALS) inhibition, a mechanism distinct from quinazoline derivatives .

Substituent Effects :

  • The 3,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the 2,4-dichlorophenyl groups in quinconazole. Methoxy groups increase electron density, possibly altering binding affinity in fungal cytochrome P450 targets .
  • The 2-fluorobenzyl substituent introduces moderate electronegativity and lipophilicity, contrasting with the stronger electron-withdrawing chlorine atoms in fluquinconazole. Fluorine’s smaller size may reduce steric hindrance during target engagement.

Biological Activity :

  • Triazole-containing fungicides (e.g., quinconazole) inhibit ergosterol biosynthesis, while oxadiazoles may target alternative pathways, such as mitochondrial respiration or enzyme inhibition .
  • The absence of a triazole group in the target compound suggests a divergent mode of action, necessitating further enzymatic assays for confirmation.

Physicochemical Properties :

  • The dimethoxyphenyl group likely increases solubility in polar solvents compared to chlorophenyl analogs but may reduce volatility, a critical factor in foliar applications .

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione , also known as F835-0594, is a derivative of quinazoline that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C20H16N6O4S2C_{20}H_{16}N_{6}O_{4}S^{2} with a molecular weight of 468.52 g/mol. Its structure includes a quinazoline backbone substituted with oxadiazole and fluorobenzyl groups, which contribute to its bioactivity.

PropertyValue
Molecular FormulaC20H16N6O4S2
Molecular Weight468.52 g/mol
LogP (Partition Coefficient)4.267
Water Solubility (LogSw)-4.30
pKa (Acid Dissociation Constant)9.83

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 16.70 µM.
  • HepG2 (Liver Cancer) : Similar efficacy was observed with IC50 values around 12.54 µM.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. The results from agar well diffusion assays indicated moderate activity:

  • Staphylococcus aureus : Inhibition zone of 12 mm with MIC values around 70 mg/mL.
  • Escherichia coli : Inhibition zone of 15 mm with MIC values around 65 mg/mL.

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The quinazoline scaffold is known to interact with various enzymes involved in cancer progression and microbial resistance.
  • Induction of Oxidative Stress : The presence of methoxy groups may enhance reactive oxygen species (ROS) generation in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated several quinazoline derivatives for their anticancer properties, including F835-0594. It was found to significantly inhibit growth in MCF-7 and HepG2 cells compared to standard treatments .
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial activity of various quinazoline derivatives against common pathogens. F835-0594 demonstrated significant inhibition against both Gram-positive and Gram-negative strains, indicating its potential as a therapeutic agent .

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